4-Methoxyestradiol

Catalog No.
S566604
CAS No.
26788-23-8
M.F
C₁₉H₂₆O₃
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxyestradiol

CAS Number

26788-23-8

Product Name

4-Methoxyestradiol

IUPAC Name

(8R,9S,13S,14S,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C₁₉H₂₆O₃

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1

InChI Key

BCWZIZLVBYHFES-PYEWSWHRSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O

Synonyms

(17β)-4-Methoxy-estra-1,3,5(10)-triene-3,17-diol; 4-Methoxyestra-1,3,5(10)-triene-3,17β-diol; 4-Methoxyestradiol;

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O

Anti-tumor properties:

4-Methoxyestradiol demonstrates anti-tumor properties in various cancer cell lines and animal models [, ]. These effects are attributed to its ability to:

  • Induce cell death (apoptosis) through various pathways, including the activation of caspases and the disruption of the mitochondrial membrane potential [, ].
  • Inhibit angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis [].
  • Interfere with cell cycle progression, preventing cancer cells from dividing and multiplying [].

4-ME2 is an endogenous, methoxylated catechol estrogen []. It arises from the breakdown of estradiol by catechol-O-methyltransferase (COMT), with 4-hydroxyestradiol as an intermediate []. Interestingly, both men and women produce 4-ME2, although its levels may vary depending on sex and hormonal status [].


Molecular Structure Analysis

4-ME2 possesses a complex molecular structure with several key features:

  • Steroid backbone: The core structure consists of four fused cycloalkane rings, characteristic of steroids [].
  • Methoxy group (O-CH3): This group attached at the 4th carbon position influences its interaction with estrogen receptors [].
  • Catechol group (o-dihydroxy): The hydroxyl groups (OH) at the 3rd and 4th positions contribute to its anti-angiogenic and anti-inflammatory properties [, ].

The specific arrangement of these functional groups within the steroid backbone is believed to be crucial for its biological activity [].


Chemical Reactions Analysis

Formation:

Estradiol + S-Adenosyl-L-methionine -> 4-Hydroxyestradiol + S-Adenosylhomocysteine (by COMT) []

4-Hydroxyestradiol -> 4-Methoxyestradiol (by COMT) []

Degradation

Further breakdown pathways for 4-ME2 likely exist, but detailed information on specific enzymes or reactions is not yet fully elucidated in scientific literature.

Other reactions

Research suggests 4-ME2 might interact with various enzymes and receptors, influencing cellular processes like cell growth and angiogenesis []. However, the specific reactions involved require further investigation.


Physical And Chemical Properties Analysis

  • Molecular weight: 286.3 g/mol []
  • Water solubility: Low (estimated) []
  • Log P (partition coefficient): ~3.6 (indicates moderate lipophilicity) []
Stability

Information on stability under various conditions (temperature, pH) is not readily available.

The mechanism of action of 4-ME2 is multifaceted and still under exploration [, ]. Here are some key aspects:

  • Estrogenic activity: 4-ME2 binds to estrogen receptors, albeit with weaker affinity compared to estradiol []. This interaction might influence gene expression in estrogen-responsive tissues.
  • Anti-angiogenic activity: 4-ME2 appears to impede the formation of new blood vessels, potentially hindering tumor growth and spread [].
  • Anti-inflammatory effects: 4-ME2 might exhibit anti-inflammatory properties by regulating immune cell activity and cytokine production [].

The primary chemical reaction involved in the formation of 4-methoxyestradiol is methylation, where a methyl group is added to the hydroxyl group at the 4-position of estradiol or its precursors. This reaction is facilitated by catechol-O-methyltransferase, converting 4-hydroxyestradiol into 4-methoxyestradiol. The resulting compound is less reactive than its parent compound and other catechol estrogens, making it a crucial player in estrogen metabolism .

4-Methoxyestradiol exhibits several notable biological activities:

  • Antiangiogenic Properties: It inhibits new blood vessel formation, which is essential for tumor growth and metastasis.
  • Antiproliferative Effects: The compound can inhibit cell proliferation, making it a potential therapeutic agent in cancer treatment.
  • Oxidative Stress Induction: It has been shown to increase levels of reactive oxygen species in certain cell types, contributing to oxidative DNA damage. This property may play a dual role in cancer biology by both inhibiting tumor growth and potentially causing damage to normal cells .

The synthesis of 4-methoxyestradiol can be achieved through various methods:

  • Enzymatic Methylation: Utilizing catechol-O-methyltransferase to methylate 4-hydroxyestradiol.
  • Chemical Synthesis: Selective synthesis techniques have been developed that involve introducing an oxygen atom into the C-6 position of 4-hydroxyestrogen, followed by selective methylation of the phenolic hydroxyl groups .
  • Total Synthesis: More complex synthetic routes can be employed to create 4-methoxyestradiol from simpler organic compounds through multiple steps involving various reagents and conditions.

4-Methoxyestradiol has several applications in medical research and potential therapeutic contexts:

  • Cancer Treatment: Due to its antiangiogenic and antiproliferative properties, it is being investigated as a treatment for various cancers.
  • Cardiovascular Health: Its ability to modulate estrogenic effects without significant receptor binding positions it as a candidate for managing cardiovascular diseases.
  • Hormonal Balance: It may serve as a protective agent against hormone-dependent cancers by modulating estrogen metabolism .

Research on 4-methoxyestradiol has highlighted its complex interactions within biological systems:

  • It has been shown to induce oxidative stress markers in human lung cells while also inhibiting cell growth and causing mitotic arrest.
  • Studies suggest that it may influence breast cancer risk by affecting the balance between protective and harmful estrogenic activities, particularly when comparing its levels to those of more reactive metabolites like 4-hydroxyestradiol .

Several compounds share structural similarities with 4-methoxyestradiol, including:

Compound NameStructure ModificationEstrogenic ActivityUnique Features
EstradiolNo modificationHighPrimary bioactive form of estrogen
4-HydroxyestradiolHydroxyl group at 4-positionModerateMore reactive; associated with carcinogenesis
2-HydroxyestradiolHydroxyl group at 2-positionModerateLess potent than estradiol
EstroneKetone group at C-3Lower than estradiolLess potent; primary circulating estrogen
4-MethoxyestroneMethoxy group at 4-positionLowLess active than estrone

The uniqueness of 4-methoxyestradiol lies in its ability to modulate estrogenic effects without significant receptor binding while exhibiting antiangiogenic and antiproliferative properties that differentiate it from both its parent compound and other metabolites. Its potential role in reducing the risk associated with hormone-dependent conditions further emphasizes its significance in therapeutic research .

Enzymatic Synthesis Mechanisms

4-Methoxyestradiol (4-Methoxyestra-1,3,5(10)-triene-3,17β-diol) is synthesized through the enzymatic modification of estradiol, the primary bioactive estrogen in humans. The process begins with the hydroxylation of estradiol at the 4-position of the steroid nucleus, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1 [2] [4]. These phase I metabolic enzymes introduce a hydroxyl group, converting estradiol into 4-hydroxyestradiol (4-OHE2), a catechol estrogen characterized by adjacent hydroxyl groups at the 3- and 4-positions [2] [5].

The subsequent methylation of 4-OHE2 occurs via catechol-O-methyltransferase (COMT), a phase II conjugating enzyme that transfers a methyl group from S-adenosylmethionine (SAM) to the 4-hydroxyl group of the catechol estrogen [1] [3]. This reaction yields 4-methoxyestradiol, a metabolite with reduced redox activity compared to its precursor [6] [7]. The efficiency of this methylation step is critical for minimizing the accumulation of reactive 4-OHE2, which can undergo oxidation to form DNA-damaging quinones [2] [6].

Role of Catechol-O-Methyltransferase (COMT)

Catechol-O-methyltransferase is a magnesium-dependent enzyme encoded by the COMT gene, existing in soluble (S-COMT) and membrane-bound (MB-COMT) isoforms [3] [6]. Both isoforms catalyze the methylation of 4-OHE2, though their tissue distribution influences local 4-methoxyestradiol production. For example, MB-COMT, predominantly expressed in neuronal tissues, may contribute to neuroprotective effects by modulating catechol estrogen levels in the central nervous system [3] [7].

The enzymatic activity of COMT exhibits genetic polymorphism, particularly at codon 108 (rs4680), where a valine-to-methionine substitution reduces thermostability and catalytic efficiency [6] [7]. Individuals homozygous for the COMT 108Met variant demonstrate approximately 30–40% lower methylation capacity for 4-OHE2 compared to those with the wild-type COMT 108Val allele [6]. This genetic variation may lead to interindividual differences in 4-methoxyestradiol synthesis and subsequent cancer risk profiles [6] [7].

Metabolic Conversion from 4-Hydroxyestradiol

The conversion of 4-hydroxyestradiol to 4-methoxyestradiol represents a detoxification pathway that mitigates the genotoxic potential of catechol estrogens. 4-OHE2, generated via CYP1A1/CYP1B1-mediated hydroxylation, exists in equilibrium between its catechol and quinone forms [2] [5]. Unmethylated 4-OHE2 can undergo one-electron oxidation to form semiquinone radicals, which further react with molecular oxygen to produce estradiol-3,4-quinone (E2-3,4-Q) [2] [6]. These quinones form depurinating DNA adducts at guanine and adenine residues, contributing to mutagenesis in estrogen-sensitive tissues [2] [5].

COMT-mediated methylation of 4-OHE2 to 4-methoxyestradiol prevents quinone formation by blocking the redox-active 4-hydroxyl group [1] [6]. Kinetic studies demonstrate that COMT preferentially methylates 4-OHE2 over 2-hydroxyestradiol, with a 3.5-fold higher catalytic efficiency (kcat/Km) for the 4-hydroxylated isomer [6] [7]. This substrate preference ensures rapid inactivation of the more mutagenic 4-OHE2 metabolite in tissues expressing both CYP1B1 and COMT [2] [5].

Comparative Estrogen Methylation Pathways

Estrogen methylation pathways diverge based on the position of hydroxylation (2-, 4-, or 16α-) and the specificity of COMT isoforms. The table below contrasts key features of 2- and 4-hydroxylation pathways:

Parameter2-Hydroxylation Pathway4-Hydroxylation Pathway
Primary CYP EnzymeCYP1A1CYP1B1
Major Catechol Metabolite2-Hydroxyestradiol (2-OHE2)4-Hydroxyestradiol (4-OHE2)
COMT Methylation Site2-OH and 3-OH positions4-OH position only
Methoxyestradiol Product2-Methoxyestradiol (2-MeOE2)4-Methoxyestradiol (4-MeOE2)
Redox ActivityModerateHigh
DNA Adduct FormationRareFrequent (via E2-3,4-Q)

Data synthesized from [1] [2] [4] [6].

The 16α-hydroxylation pathway, mediated by CYP3A4 and CYP2C9, produces 16α-hydroxyestrone, which is not a COMT substrate but is conjugated via glucuronidation or sulfation [4] [5]. This pathway divergence highlights the unique role of 4-methoxyestradiol in neutralizing the most genotoxic estrogen metabolites while allowing less harmful catechol estrogens to undergo alternative inactivation routes.

Tissue-Specific Biosynthesis Patterns

4-Methoxyestradiol synthesis exhibits significant tissue variation, reflecting localized expression of CYP1B1 and COMT:

  • Liver: High CYP1B1 and COMT activity facilitate efficient 4-OHE2 methylation, making hepatic tissue a primary site of 4-methoxyestradiol production [2] [5].
  • Breast Epithelium: CYP1B1 overexpression in mammary tissue increases 4-OHE2 generation, while variable COMT expression allows partial conversion to 4-methoxyestradiol [2] [6].
  • Placenta: COMT activity surges during pregnancy, enhancing 4-methoxyestradiol synthesis to protect fetal DNA from maternal catechol estrogens [5] [7].
  • Vascular Endothelium: Endothelial COMT converts circulating 4-OHE2 to 4-methoxyestradiol, which stimulates prostacyclin production and vasodilation [5] [7].

In breast cancer cells harboring the COMT 108Met variant, reduced methylation capacity leads to 4-OHE2 accumulation and increased quinone-mediated DNA damage [6] [7]. Conversely, tissues with high COMT expression, such as the liver, maintain low 4-OHE2 levels despite continuous CYP1B1 activity [2] [5]. This tissue-specific balance between phase I and phase II metabolism critically determines local estrogen metabolite profiles and associated cancer risks.

Estrogen Receptor-Independent Mechanisms

4-Methoxyestradiol exhibits its biological effects primarily through estrogen receptor-independent pathways, distinguishing it from its parent compound estradiol [1] [2]. This metabolite demonstrates markedly reduced binding affinity for estrogen receptors, with only 1.3% relative binding affinity for estrogen receptor alpha compared to estradiol [2]. The binding affinity for estrogen receptor beta is even lower, and the compound shows only 9% relative binding affinity for steroid hormone binding globulin [2].

The formation of 4-Methoxyestradiol occurs through the methylation of 4-hydroxyestradiol by the enzyme catechol-O-methyltransferase [1] [3]. This methylation process transforms the highly reactive and potentially carcinogenic 4-hydroxyestradiol into a less estrogenic but biologically active metabolite [1] [4]. The reduced estrogenic activity allows 4-Methoxyestradiol to exert its effects without significantly activating classical estrogen receptor pathways [1] [2].

The estrogen receptor-independent nature of 4-Methoxyestradiol action has been demonstrated through various experimental approaches. Studies using estrogen receptor antagonists have shown that the antiproliferative effects of 4-Methoxyestradiol are not blocked by compounds such as ICI182780, except at very high concentrations that also interfere with estrogen metabolism [5] [6]. This independence from estrogen receptor activation enables 4-Methoxyestradiol to function in both estrogen receptor-positive and estrogen receptor-negative cell types [7].

Cell Signaling Pathway Modulation

4-Methoxyestradiol exerts profound effects on multiple cell signaling pathways essential for cellular proliferation and survival. The compound significantly inhibits the phosphorylation of extracellular signal-regulated kinase 1/2, a critical pathway in cell proliferation signaling [8] [5]. This inhibition contributes to the antiproliferative effects observed in various cell types, including vascular smooth muscle cells and cancer cells [8] [5].

The protein kinase B (Akt) pathway, crucial for cell survival signaling, is also substantially inhibited by 4-Methoxyestradiol treatment [8] [5]. This inhibition affects downstream survival signals and contributes to the proapoptotic effects of the compound. The retinoblastoma protein phosphorylation, which is necessary for cell cycle progression, is similarly reduced following 4-Methoxyestradiol exposure [8].

Cell cycle regulatory proteins are significantly affected by 4-Methoxyestradiol treatment. The compound upregulates the expression of p27, a cyclin-dependent kinase inhibitor that promotes cell cycle arrest [8]. Simultaneously, it downregulates the expression of cyclin D1 and cyclin B1, key proteins required for cell cycle progression through the G1/S and G2/M checkpoints respectively [8] [9].

4-Methoxyestradiol also modulates the cyclooxygenase-2 pathway, leading to increased expression and activity of this enzyme [8]. This upregulation contributes to the antiproliferative effects through enhanced prostaglandin formation, which can inhibit cell growth. The cyclooxygenase-2 upregulation represents an additional mechanism through which 4-Methoxyestradiol exerts its growth-inhibitory effects [8].

Mitotic Process Influences

The effects of 4-Methoxyestradiol on mitotic processes are among its most significant biological actions. The compound interferes with tubulin polymerization dynamics, disrupting normal microtubule formation and function [10] [11]. This disruption leads to aberrant spindle formation during cell division, resulting in multipolar spindles and chromosomal instability [9] [12].

4-Methoxyestradiol induces cell cycle arrest specifically at the G2/M phase, with treated cells showing increased mitotic index and accumulation of cells with 4N DNA content [9]. The compound causes extensive microtubule depolymerization, similar to other microtubule-disrupting agents, but with distinct kinetic properties [10]. At concentrations of 1-10 μM, 4-Methoxyestradiol causes multiple spindle formation, overamplified centrosomes, and multipolar cytokinesis [9].

The mitotic effects of 4-Methoxyestradiol include interference with chromosome segregation, leading to missegregated chromosomes and aneuploidy [9] [12]. Some cells undergo mitotic slippage, exiting mitosis without proper division and subsequently entering endoreduplication cycles [9]. This results in the formation of tetraploid cells and contributes to the antiproliferative effects of the compound [9].

The spindle checkpoint is prolonged in 4-Methoxyestradiol-treated cells, with mitotic arrest persisting for extended periods [9]. This prolonged mitotic arrest ultimately leads to apoptotic cell death in many cases, as cells cannot successfully complete division. The compound's effects on the mitotic spindle apparatus represent a primary mechanism through which it exerts its anticancer and antiproliferative activities [9] [12].

Oxidative Stress Relationships

4-Methoxyestradiol exhibits complex relationships with cellular oxidative stress systems. The compound can generate reactive oxygen species through redox cycling mechanisms, particularly when formed from its precursor 4-hydroxyestradiol [13] [14]. This redox cycling involves the formation of semiquinone and quinone intermediates, which can produce superoxide, hydrogen peroxide, and hydroxyl radicals [13].

The compound significantly affects mitochondrial function, leading to decreased mitochondrial membrane potential and enhanced cytochrome c release [14]. These mitochondrial changes contribute to the initiation of apoptotic pathways and represent a critical mechanism in 4-Methoxyestradiol-induced cell death [14]. The mitochondrial dysfunction also contributes to increased reactive oxygen species generation within the cell [14].

4-Methoxyestradiol treatment results in the downregulation of antioxidant enzymes, particularly superoxide dismutase type I [14]. This reduction in antioxidant capacity allows for the accumulation of reactive oxygen species and contributes to the oxidative stress observed in treated cells [14]. The combination of increased reactive oxygen species generation and reduced antioxidant capacity creates a pro-oxidative cellular environment [14].

Lipid peroxidation is increased following 4-Methoxyestradiol exposure, contributing to membrane damage and cellular dysfunction [13]. The compound's effects on oxidative stress are time-dependent, with initial increases in reactive oxygen species occurring within 6 hours of treatment, followed by more sustained effects on antioxidant enzyme activity over 12-24 hours [14].

GADD45α-Mediated Pathways

The growth arrest and DNA damage-inducible protein alpha (GADD45α) pathway represents a crucial mechanism through which 4-Methoxyestradiol exerts its antiproliferative and proapoptotic effects [15] [16] [17]. The formation of 4-Methoxyestradiol through catechol-O-methyltransferase-mediated metabolism of 4-hydroxyestradiol is directly linked to GADD45α upregulation [15] [17].

Studies have demonstrated that 4-Methoxyestradiol fully reproduces the antiproliferative function of catechol-O-methyltransferase when combined with 4-hydroxyestradiol substrate, specifically through promotion of GADD45α induction [15] [16]. This pathway is essential for the compound's ability to prevent cell proliferation and enhance apoptotic cell death [15] [17].

The GADD45α-mediated pathway involves transcriptional activation of genes involved in DNA damage response and cell cycle checkpoint control [15] [17]. When GADD45α is downregulated using small interfering RNA approaches, the protective and antiproliferative effects of 4-Methoxyestradiol are significantly reduced [15] [17]. This demonstrates the essential role of GADD45α as a mediator of 4-Methoxyestradiol biological activity [15] [17].

The time course of GADD45α activation following 4-Methoxyestradiol treatment typically begins within 6-12 hours of exposure, with maximum effects observed at 12-48 hours [15] [17]. This pathway represents a critical link between the metabolic formation of 4-Methoxyestradiol and its downstream biological effects, including growth arrest and apoptosis induction [15] [16] [17].

Physical Description

Solid

XLogP3

4

Other CAS

26788-23-8

Wikipedia

4-methoxyestradiol

Dates

Last modified: 08-15-2023

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